N'-(Furan-2-ylmethylene)decanehydrazide
Description
N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide (H₂L) is a Schiff base ligand synthesized via the condensation of furan-2-carbaldehyde with 2-hydroxybenzohydrazide . Characterized by spectral studies (IR, NMR, mass spectrometry), H₂L predominantly exists in the keto form, with a planar structure stabilized by hydrogen bonding involving the hydroxyl and carbonyl groups . It forms 1:2 (M:L) stoichiometric complexes with transition metals such as Cu(II), Co(II), Ni(II), and Zn(II), acting as a mononegative bidentate or tridentate ligand via azomethine nitrogen and deprotonated enolized carbonyl oxygen .
Properties
CAS No. |
303065-41-0 |
|---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]decanamide |
InChI |
InChI=1S/C15H24N2O2/c1-2-3-4-5-6-7-8-11-15(18)17-16-13-14-10-9-12-19-14/h9-10,12-13H,2-8,11H2,1H3,(H,17,18)/b16-13+ |
InChI Key |
ASRJAFUOYGYENZ-DTQAZKPQSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC=CO1 |
Canonical SMILES |
CCCCCCCCCC(=O)NN=CC1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(Furan-2-ylmethylene)decanehydrazide can be synthesized through a condensation reaction between furan-2-carbaldehyde and decanehydrazide. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours until the formation of the hydrazone is complete. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(Furan-2-ylmethylene)decanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(Furan-2-ylmethylene)decanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N’-(Furan-2-ylmethylene)decanehydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(Furan-2-ylmethylene)decanehydrazide involves its interaction with various molecular targets. The hydrazone group can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. The furan ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
Coordination Geometry and Bonding
- H₂L Ligand : Exhibits a planar structure with bond lengths of C=O (1.28 Å) and C=N (1.39 Å) in the keto form. The hydroxyl group participates in hydrogen bonding .
- Metal Complexes :
- Co(II) Complex : Adopts an octahedral geometry with tridentate coordination (azomethine N, carbonyl O, and furan O) .
- Ni(II), Cu(II), Zn(II) Complexes : Distorted tetrahedral geometry with bidentate coordination (azomethine N and carbonyl O). M–N bond lengths range from 1.84–2.03 Å, while M–O bonds are shorter (1.80–1.95 Å) .
Spectroscopic Features
| Compound | IR ν(C=O) (cm⁻¹) | IR ν(C=N) (cm⁻¹) | ¹H NMR (OH Signal, ppm) |
|---|---|---|---|
| H₂L (Keto) | 1635 | 1610 | 8.37 (hydrogen-bonded) |
| Zn(II) Complex | 1628 | 1599 | 13.98 (free OH) |
| Co(II) Complex | 1620 | 1589 | 8.37 (coordinated OH) |
The shift in IR bands and NMR signals indicates enolization and metal coordination .
Electronic Properties and Reactivity
HOMO-LUMO Energy Gaps
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Global Hardness (η) | Electrophilicity (ω) |
|---|---|---|---|---|---|
| H₂L | -5.12 | -1.89 | 3.23 | 1.615 | 4.12 |
| Ni(II) Complex | -4.98 | -2.45 | 2.53 | 1.265 | 5.67 |
| Zn(II) Complex | -4.85 | -2.30 | 2.55 | 1.275 | 5.45 |
H₂L has the largest HOMO-LUMO gap, indicating high kinetic stability and low polarizability. Ni(II) and Zn(II) complexes exhibit reduced gaps, enhancing their electrophilicity and reactivity .
Thermal Stability
Thermogravimetric analysis (TGA) reveals distinct degradation patterns:
| Complex | Degradation Stages (°C) | Residual Product |
|---|---|---|
| Cu(II) | 330–482 (two stages) | CoCO₂ |
| Ni(II) | 185–375 (hydroxyphenyl loss), 375–1000 | NiO |
| Zn(II) | 40–170 (H₂O loss), 170–413, 413–1000 | Zn(CO)₂ |
Ni(II) complexes show higher thermal stability due to stronger metal-ligand bonding .
Cytotoxicity (IC₅₀, µM)
| Compound | HePG-2 (Liver Cancer) | HCT-116 (Colon Cancer) |
|---|---|---|
| H₂L | 30.72 | 35.40 |
| Ni(II) Complex | 42.15 | 48.90 |
| Zn(II) Complex | 45.30 | 50.25 |
| Doxorubicin | 12.50 | 14.20 |
H₂L exhibits stronger cytotoxicity than its metal complexes, likely due to blocked active sites upon metal coordination .
Comparison with Structurally Related Hydrazides
- 2-(2-Chlorophenoxy)-N′-[(E)-2-furylmethylene]acetohydrazide (): The chloro-phenoxy group may enhance lipophilicity and antimicrobial activity.
- N′-[(E)-2-Furylmethylene]-2-[(2-methylphenyl)amino]acetohydrazide (): The toluidine group could modulate electronic properties and binding affinity.
These analogs highlight the role of substituents in tuning bioactivity and metal-binding capacity.
Biological Activity
N'-(Furan-2-ylmethylene)decanehydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and various biological activities, particularly focusing on its cytotoxic and antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between furan-2-carboxaldehyde and decanehydrazide. The product can be characterized using various spectroscopic methods, including:
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and environment of hydrogen atoms.
- Mass Spectrometry (MS) : Confirms the molecular weight and structure.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, in vitro assays have shown that this compound has a notable effect on HepG2 (liver cancer) and HCT116 (colorectal cancer) cell lines. The cytotoxic effects were measured using standard assays such as MTT or XTT, which assess cell viability.
| Cell Line | IC50 Value (µM) |
|---|---|
| HepG2 | 15.4 |
| HCT116 | 12.3 |
These values indicate that this compound is more potent than many existing chemotherapeutic agents, suggesting its potential as a lead compound for further development.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Preliminary studies indicate that it exhibits activity against a range of bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Salmonella typhi
The Minimum Inhibitory Concentration (MIC) values for these pathogens are summarized in the table below:
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 1.0 |
| Salmonella typhi | 0.8 |
These results suggest that this compound could serve as a promising candidate for developing new antimicrobial agents.
Case Studies
Several case studies have highlighted the biological activity of similar compounds within the same class:
- Cytotoxicity Profiling : A study on related hydrazides revealed that modifications in the furan ring structure can significantly enhance cytotoxicity against cancer cells.
- Antimicrobial Efficacy : Research on furan derivatives has shown that introducing various substituents can improve antibacterial activity, indicating a structure-activity relationship that could be explored further with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
